![molecular formula C7H11N B1602888 3-Ethynylpiperidine CAS No. 794533-54-3](/img/structure/B1602888.png)
3-Ethynylpiperidine
Overview
Description
3-Ethynylpiperidine is a synthetic compound with the molecular formula C7H11N . It also exists in the form of hydrochloride with the molecular formula C7H12ClN .
Molecular Structure Analysis
The InChI code for 3-Ethynylpiperidine is1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
. This indicates that the molecule consists of a piperidine ring with an ethynyl group attached to the third carbon atom. Physical And Chemical Properties Analysis
3-Ethynylpiperidine has a molecular weight of 109.17 . The hydrochloride form has a molecular weight of 145.63 . to 95% . It is stored at room temperature .Scientific Research Applications
Chemical Proteomics
3-Ethynylpiperidine: plays a crucial role in the development of chemical proteomics, particularly in the profiling of functional histidines in live cells . This compound is used in a method that achieves exquisite selectivity towards histidine, an amino acid present in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces. The method involves a small molecule photosensitizer and chemical probe relay labeling, which allows for the precise mapping of histidine’s role in various biological processes .
Nanoparticle Synthesis
In the field of nanotechnology, 3-Ethynylpiperidine can be utilized in the synthesis of nanoparticles (NPs). NPs have unique physical and chemical properties due to their small size, making them attractive for use in various applications, including medicine. For instance, 3-Ethynylpiperidine could be involved in the green synthesis of NPs, where it acts as a reducing agent to convert metal ions into uncharged nanoparticles .
Drug Delivery Systems
The compound’s reactivity and structural features make it a candidate for designing drug delivery systems. Its incorporation into molecular frameworks can enhance the targeting and release of pharmaceuticals within the body. This application is particularly relevant in the development of precision medicine, where 3-Ethynylpiperidine -based systems could potentially target specific tissues or cells .
Safety and Hazards
The safety information for 3-Ethynylpiperidine hydrochloride indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-ethynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBXBSBAMXYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620880 | |
Record name | 3-Ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
794533-54-3 | |
Record name | 3-Ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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